molecular formula C19H14BrNO B12536313 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- CAS No. 827340-32-9

9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)-

Cat. No.: B12536313
CAS No.: 827340-32-9
M. Wt: 352.2 g/mol
InChI Key: JTHITUXXGQAADM-UHFFFAOYSA-N
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Description

9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)-: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their versatile biological activities and applications in various fields, including pharmaceuticals, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- typically involves the bromination of carbazole derivatives. One common method is the reaction of carbazole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Hydroxylated carbazole derivatives.

    Reduction: Non-brominated carbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- is used as a building block for the synthesis of more complex molecules. Its brominated structure allows for further functionalization, making it valuable in organic synthesis .

Biology

It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes .

Medicine

Carbazole derivatives, including 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)-, have shown promise in medicinal chemistry. They are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents .

Industry

In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The bromine atom in the compound may enhance its binding affinity to these targets, leading to increased biological activity .

Properties

CAS No.

827340-32-9

Molecular Formula

C19H14BrNO

Molecular Weight

352.2 g/mol

IUPAC Name

9-benzyl-3-bromocarbazol-4-ol

InChI

InChI=1S/C19H14BrNO/c20-15-10-11-17-18(19(15)22)14-8-4-5-9-16(14)21(17)12-13-6-2-1-3-7-13/h1-11,22H,12H2

InChI Key

JTHITUXXGQAADM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C4=CC=CC=C42)C(=C(C=C3)Br)O

Origin of Product

United States

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